molecular formula C22H25N3O4S2 B2607641 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone CAS No. 941951-99-1

1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone

Cat. No.: B2607641
CAS No.: 941951-99-1
M. Wt: 459.58
InChI Key: WKWZOSBVPAUBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a complex organic compound featuring a benzo[d]thiazole ring, a piperazine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Piperazine Derivatization: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazinyl derivative.

    Sulfonylation: The final step involves the reaction of the piperazinyl derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring and piperazine moiety are known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone
  • 1-(4-(4-Propylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone

Uniqueness

1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethyl group on the benzo[d]thiazole ring may influence its lipophilicity and binding affinity to biological targets, distinguishing it from similar compounds with different alkyl substitutions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-3-16-5-4-6-19-21(16)23-22(30-19)25-13-11-24(12-14-25)20(26)15-31(27,28)18-9-7-17(29-2)8-10-18/h4-10H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWZOSBVPAUBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.